molecular formula C10H14O4 B2771797 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol CAS No. 1557933-79-5

1-(3,5-Dimethoxyphenyl)ethane-1,2-diol

Cat. No. B2771797
CAS RN: 1557933-79-5
M. Wt: 198.218
InChI Key: CSEMBNZYUKTIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)ethane-1,2-diol, also known as Mescaline-N,N-dimethylglycinate, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in research. This compound is a derivative of mescaline, a naturally occurring psychedelic compound found in certain cacti. In

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)ethane-1,2-diol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have psychedelic effects similar to mescaline, which could be useful in studying the neurobiological mechanisms underlying altered states of consciousness. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of certain psychiatric disorders, such as depression and anxiety.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol is not fully understood. However, it is believed to act on the serotonergic system in a similar manner to other psychedelic compounds. Specifically, it is thought to bind to serotonin receptors in the brain, leading to altered states of consciousness and changes in mood and perception.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxyphenyl)ethane-1,2-diol has been shown to have a number of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. Additionally, this compound has been shown to have potential neuroprotective effects, which could be useful in the treatment of certain neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol in lab experiments is that it has been shown to have similar effects to mescaline, but is easier to synthesize and work with in a laboratory setting. Additionally, this compound has potential therapeutic applications, which could be useful in developing new treatments for certain psychiatric disorders. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol. One potential avenue of research is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on the brain. Finally, future research could explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

1-(3,5-Dimethoxyphenyl)ethane-1,2-diol can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form 3,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced using sodium borohydride to form 3,5-dimethoxyphenyl-2-nitropropane. The final step involves the reaction of 3,5-dimethoxyphenyl-2-nitropropane with formaldehyde and dimethylamine to form 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol.

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10-12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEMBNZYUKTIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.